2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Catalog No.
S924326
CAS No.
374077-88-0
M.F
C19H31NO4
M. Wt
337.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

CAS Number

374077-88-0

Product Name

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

IUPAC Name

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Molecular Formula

C19H31NO4

Molecular Weight

337.46

InChI

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-]

Synonyms

2-Nitrodeamino Fingolimod; 2-Nitro-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol;

An impurity of Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol (CAS 374077-88-0) is a specialized analog of the FTY720 (Fingolimod) class of sphingosine-1-phosphate (S1P) receptor modulators. Unlike FTY720, which functions as a prodrug agonist after in vivo phosphorylation, this compound is distinguished by a C2-nitro substitution that confers direct S1P1 receptor antagonist properties. [1] This fundamental mechanistic difference makes it a critical tool for researchers needing to block, rather than activate, S1P1 signaling pathways, and provides a unique chemical scaffold for medicinal chemistry programs.

Procuring a common in-class substitute like FTY720 (Fingolimod) is inappropriate because the nitro-for-amine substitution at the C2 position is not a trivial modification; it inverts the compound's pharmacological function. FTY720 is an agonist (after phosphorylation), designed to activate and downregulate S1P receptors, while 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is a direct antagonist designed to block them. [1] This functional opposition means they are used for entirely different experimental aims. Furthermore, the nitro group offers a distinct chemical handle for synthesis compared to FTY720's primary amine, making this compound a non-interchangeable precursor for developing novel analogs.

Direct S1P1 Receptor Antagonism vs. Agonist Pro-drug Activity

This compound demonstrates potent, direct antagonist activity at the human S1P1 receptor, with a measured IC50 of 10.5 nM. [1] This contrasts sharply with the established mechanism of the closest procurement alternative, FTY720, which is a pro-drug that must be phosphorylated in vivo to FTY720-P to become a potent S1P1 receptor *agonist*.

Evidence DimensionPharmacological Mechanism at S1P1 Receptor
Target Compound DataDirect Antagonist (IC50 = 10.5 nM)
Comparator Or BaselineFTY720 / FTY720-P (Pro-drug Agonist)
Quantified DifferenceQualitative inversion of function (Antagonist vs. Agonist)
ConditionsGTPγS binding assay with membranes from CHO cells expressing human S1P1 receptor. [<a href="https://patents.google.com/patent/US8324429B2/en" target="_blank">1</a>]

For studies requiring the specific blockade of S1P1 signaling, procuring an antagonist is non-negotiable and functionally opposite to using an agonist like FTY720.

Precursor Suitability: Synthetic Access to Amine-Incompatible Derivatives

The C2-nitro group serves as a robust, non-nucleophilic masked amine. This chemical stability allows for synthetic manipulations on other parts of the molecular scaffold that would be incompatible with the highly reactive primary amine of FTY720 or its direct amine analogs. The nitro group can be reduced to the corresponding amine in a late-stage synthetic step after other modifications are complete. [1]

Evidence DimensionSynthetic Route Compatibility
Target Compound DataStable nitro group allows reactions with electrophiles and other reagents without requiring protection.
Comparator Or BaselineFTY720 or corresponding amine analog (Highly nucleophilic primary amine requires protection/deprotection steps, limiting reaction choices).
Quantified DifferenceEnables more direct synthetic routes and access to a wider range of chemical diversity.
ConditionsStandard organic synthesis conditions.

This compound is the superior procurement choice for medicinal chemistry programs aiming to efficiently synthesize novel FTY720 analogs where the amine's reactivity is problematic.

Mechanism Independence from Sphingosine Kinase Activation

The antagonist activity of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is direct and does not depend on enzymatic phosphorylation. [1] This is a critical operational difference from FTY720, which is inactive until it is converted to its active phosphate form by sphingosine kinases (primarily SphK2). [2]

Evidence DimensionBioactivation Requirement
Target Compound DataDirectly active; does not require phosphorylation.
Comparator Or BaselineFTY720 (Requires phosphorylation by SphK2 to become active).
Quantified DifferenceBypasses a key enzymatic dependency required by FTY720.
ConditionsIn vitro receptor binding assays and in vivo cellular models.

This allows for unambiguous study of S1P1 receptor blockade in systems where SphK activity is low, absent, or experimentally manipulated, providing a cleaner pharmacological tool.

Pharmacological Tool for Direct S1P1 Receptor Blockade

This compound is the right choice for researchers aiming to directly inhibit S1P1 receptor signaling to study its role in processes like immune cell trafficking, endothelial barrier function, or neuroinflammation, without the confounding effects of agonist-induced receptor internalization. [1]

Lead Scaffold for Novel S1P1 Antagonist Development

As a potent, direct-acting S1P1 antagonist, this molecule serves as an ideal starting point or benchmark material for medicinal chemistry campaigns focused on discovering new S1P1 antagonists with modified pharmacokinetic or selectivity profiles.

Advanced Precursor for FTY720 Analog Synthesis

For chemists creating libraries of FTY720-related compounds, this nitro-diol is a key procurement choice when synthetic routes require the amine functionality to be protected until the final step, enabling reaction pathways that are incompatible with the free amine of FTY720. [1]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.9

Appearance

White Solid

Dates

Last modified: 08-15-2023

Explore Compound Types